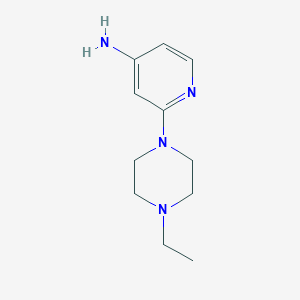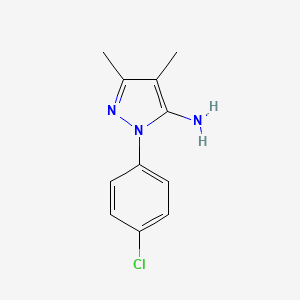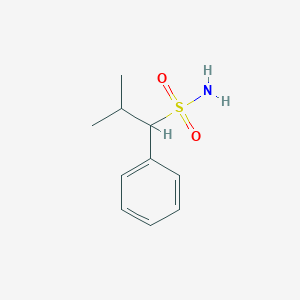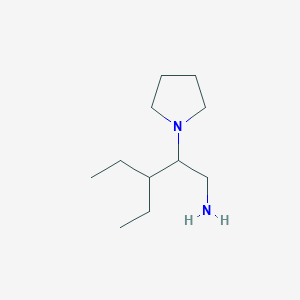
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Vue d'ensemble
Description
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine (EPP) is an organic compound of the amine class. It is a cyclic, colorless, and odorless compound that is found in nature and has a variety of uses in research and industry. EPP has been used as a reagent in a variety of synthetic processes, as a solvent for chemical reactions, and has been studied for its pharmacological effects.
Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core structure in “3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine”, is widely used in medicinal chemistry due to its versatility and ability to enhance bioactivity. It serves as a scaffold for developing compounds with target selectivity, contributing to the stereochemistry of molecules and increasing three-dimensional coverage . This has led to the design of novel biologically active compounds for treating human diseases.
Drug Design: Enhancing Pharmacokinetic Properties
In drug design, the introduction of the pyrrolidine ring can modify physicochemical parameters, improving the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. The non-planarity of the ring allows for efficient exploration of pharmacophore space and can influence the biological activity through steric factors .
Biological Activity: Stereogenicity and Enantioselectivity
The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, affecting the efficacy and selectivity of potential drugs .
Antiviral Agents: Development of Inhibitors
Compounds derived from pyrrolidine have been investigated for their antiviral properties. For instance, derivatives have shown inhibitory activity against influenza A and other viruses, highlighting the potential of pyrrolidine-based structures in the development of new antiviral agents .
Anti-inflammatory and Analgesic Applications
Pyrrolidine derivatives have also demonstrated anti-inflammatory and analgesic activities. The manipulation of the pyrrolidine ring can lead to compounds with lower ulcerogenic indexes compared to traditional drugs, offering safer alternatives for pain and inflammation management .
Oncology: Targeting Cancer Cells
The pyrrolidine scaffold has been utilized to create compounds with anticancer properties. By altering the pyrrolidine structure, researchers have developed molecules that exhibit improved activity against cancer cells, providing a pathway for the development of new chemotherapeutic agents .
Neuropharmacology: Modulating Neurotransmitter Systems
Pyrrolidine derivatives can interact with various neurotransmitter systems, offering therapeutic potential for neurological disorders. The structural diversity afforded by the pyrrolidine ring enables the targeting of specific receptors and transporters in the brain .
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, which share structural similarities with pyrrolidine, are used as plant growth regulators. The incorporation of pyrrolidine-like structures into agrochemicals could lead to the development of novel compounds that regulate plant growth and development .
Propriétés
IUPAC Name |
3-ethyl-2-pyrrolidin-1-ylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-10(4-2)11(9-12)13-7-5-6-8-13/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYYWWMJRUVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)

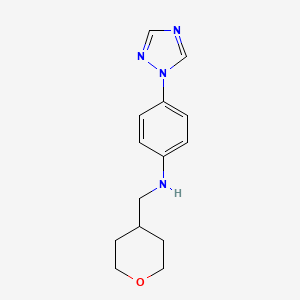
![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
